N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide
Description
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring and a hydroxyalkyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)7-10(8-15)13-12(16)11-5-4-6-14(11)3/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIIJGPCIZEZTG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain can be introduced via an aldol reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the carboxylic acid derivative of the pyrrole with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyalkyl side chain and the pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- Indole derivatives
- Pyrrole derivatives
Uniqueness
N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-1-methylpyrrole-2-carboxamide is unique due to its specific combination of a hydroxyalkyl side chain and a pyrrole ring This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
